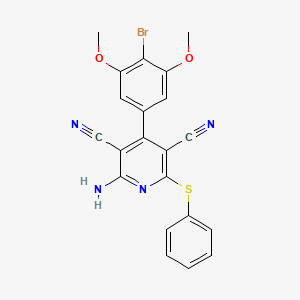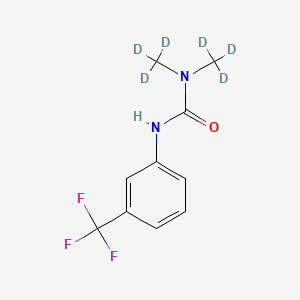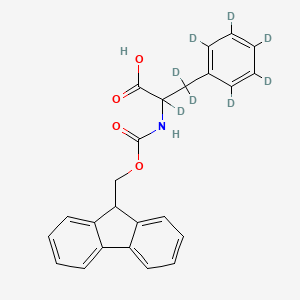
Fmoc-D-Phe-OH-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Phe-OH-d8: Fmoc-D-phenylalanine-d8 , is a deuterated form of Fmoc-D-phenylalanine. This compound is widely used in peptide synthesis due to its stability and ability to protect amino groups during the synthesis process. The deuterium labeling makes it particularly useful in various research applications, including mass spectrometry and nuclear magnetic resonance (NMR) studies .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Fmoc-D-Phe-OH-d8 typically involves the protection of the amino group of D-phenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. The deuterium labeling is introduced during the synthesis of the phenylalanine derivative. The process involves several steps, including:
Fmoc Protection: The amino group of D-phenylalanine is protected using Fmoc chloride in the presence of a base such as sodium bicarbonate.
Deuterium Labeling: The phenylalanine derivative is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions:
Fmoc-D-Phe-OH-d8 undergoes several types of chemical reactions, including:
Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amino group.
Peptide Coupling: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under specific conditions, making it useful for isotopic labeling studies
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in dimethylformamide (DMF).
Peptide Coupling: Carbodiimide reagents such as EDC or DCC, often in the presence of coupling additives like HOBt or HOAt.
Deuterium Exchange: Deuterated solvents and catalysts to facilitate the exchange reaction
Major Products Formed:
Fmoc-D-phenylalanine: After deprotection, the free amino acid is obtained.
Peptides: When coupled with other amino acids, various peptides are formed.
Deuterated Derivatives: Depending on the reaction conditions, different deuterated products can be synthesized
Scientific Research Applications
Chemistry:
Fmoc-D-Phe-OH-d8 is extensively used in peptide synthesis as a building block. Its stability and deuterium labeling make it ideal for studying reaction mechanisms and kinetics using NMR and mass spectrometry .
Biology:
In biological research, this compound is used to synthesize deuterated peptides and proteins. These labeled compounds are crucial for studying protein-protein interactions, enzyme mechanisms, and metabolic pathways .
Medicine:
Deuterated peptides synthesized from this compound are used in drug development and pharmacokinetic studies. The deuterium labeling helps in tracking the distribution and metabolism of drugs in the body .
Industry:
In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. Its stability and labeling properties ensure the production of high-quality peptides for clinical use .
Mechanism of Action
The mechanism of action of Fmoc-D-Phe-OH-d8 primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-phenylalanine, preventing unwanted side reactions during peptide bond formation. The deuterium labeling does not significantly alter the chemical properties of the compound but provides a means to track and study the peptides using NMR and mass spectrometry .
Comparison with Similar Compounds
Fmoc-D-phenylalanine (Fmoc-D-Phe-OH): The non-deuterated form of Fmoc-D-Phe-OH-d8.
Fmoc-L-phenylalanine (Fmoc-L-Phe-OH): The L-enantiomer of Fmoc-D-phenylalanine.
Fmoc-L-phenylalanine-d8 (Fmoc-L-Phe-OH-d8): The deuterated form of Fmoc-L-phenylalanine
Uniqueness:
This compound is unique due to its deuterium labeling, which makes it particularly useful for isotopic labeling studies. The D-enantiomer provides different stereochemical properties compared to the L-enantiomer, making it valuable for studying chiral interactions in biological systems .
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/i1D,2D,3D,8D,9D,14D2,22D |
InChI Key |
SJVFAHZPLIXNDH-XTLNFGAXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)
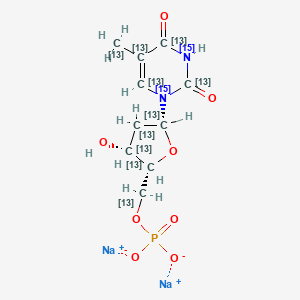
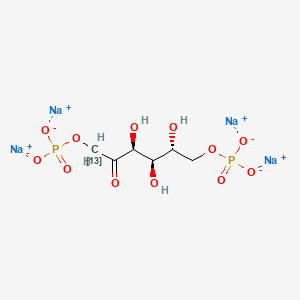
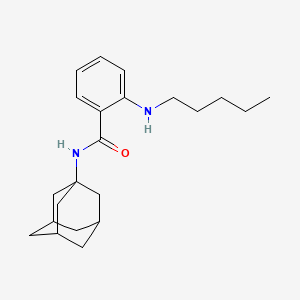
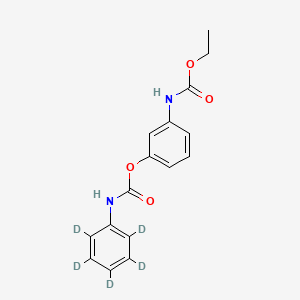
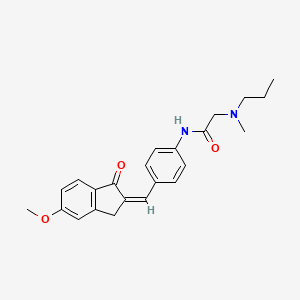
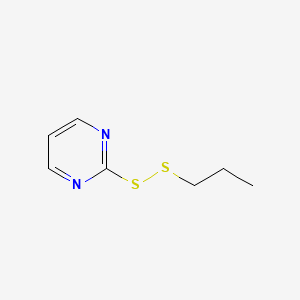

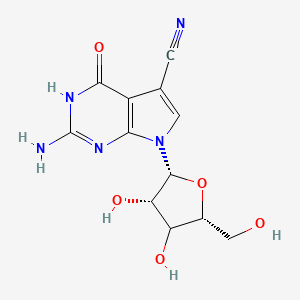
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
